Iodotamoxifen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76070-10-5 |
|---|---|
Molecular Formula |
C26H28INO |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]-2-iodophenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-23(20-11-7-5-8-12-20)26(21-13-9-6-10-14-21)22-15-16-25(24(27)19-22)29-18-17-28(2)3/h5-16,19H,4,17-18H2,1-3H3/b26-23- |
InChI Key |
BQCKHKPFDCASMY-RWEWTDSWSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3 |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC(=C(C=C2)OCCN(C)C)I)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCN(C)C)I)C3=CC=CC=C3 |
Synonyms |
iodotamoxifen iodotamoxifen, 125I-labeled, (Z)-isome |
Origin of Product |
United States |
Synthetic and Radiosynthetic Methodologies
Chemical Synthesis Pathways of Iodotamoxifen
The chemical synthesis of this compound has been approached through several strategic pathways. One of the most effective and position-specific methods involves the ortho-directed metalation of tamoxifen (B1202) followed by an iododestannylation reaction. This procedure begins with tamoxifen, which is treated with sec-butyllithium (B1581126) at low temperatures (-78 °C). This step facilitates ortho-directed metalation, where a lithium atom is introduced specifically at the position ortho to the dimethylaminoethoxy group, which acts as a potent directing group. The resulting lithiated intermediate is then reacted with tri-n-butyltin chloride to yield a tributylstannyl derivative in high yield (98%). The final step is the iododestannylation of this stannyl (B1234572) precursor, where treatment with iodine at 0 °C quantitatively cleaves the carbon-tin bond and substitutes it with an iodine atom, affording the desired this compound.
Another documented synthetic route commences with E-1-[4-(2-chloroethoxy)phenyl]-1-(4-iodophenyl)-2-phenyl-1-butene. This intermediate is subjected to a reaction with dimethylamine (B145610). The process involves boiling the chloroethoxy derivative under reflux in a solution of 33% dimethylamine in ethanol (B145695) for an extended period. This nucleophilic substitution reaction replaces the chlorine atom with a dimethylamino group to form the final this compound product. After workup and purification by column chromatography, this method has been reported to yield the product in good amounts (84% yield).
Radiochemical Synthesis of this compound and Its Radiolabeled Analogs
The development of radiolabeled versions of this compound is crucial for its use in diagnostic imaging. The synthesis focuses on efficiently incorporating a radioisotope of iodine into the tamoxifen backbone with high radiochemical yield and purity.
Strategic Approaches to Radioiodination (e.g., Iododediazotization, Iododestannylation)
Iododestannylation: This is a widely adopted and efficient method for the radioiodination of tamoxifen analogues. akjournals.comrutgers.edu The strategy relies on the synthesis of a non-radioactive organotin precursor, typically a tributylstannyl derivative, as described in the chemical synthesis section. researchgate.net This stable precursor is then reacted with a radioactive iodine source (e.g., Na[¹²⁵I]) in the presence of a mild oxidizing agent like hydrogen peroxide in an acetic acid medium. rutgers.edu The electrophilic radioiodine selectively displaces the tributylstannyl group, resulting in the formation of radioiodinated this compound. akjournals.comrutgers.edu This method is favored for its high efficiency, speed, and stereospecificity, ensuring the desired isomer is produced. rutgers.edu
Iododediazotization: An alternative approach involves the use of an aryl diazonium salt intermediate. researchgate.net In this method, an amino-tamoxifen precursor is synthesized, which is then converted into a diazonium salt using nitrous acid at low temperatures. This unstable intermediate is subsequently treated with a solution of radioactive iodide (e.g., [¹³¹I]NaI). The diazonium group is an excellent leaving group (as N₂ gas), facilitating its displacement by the radioiodide to yield the radiolabeled this compound. researchgate.net Research into this method has explored the use of nonaqueous solvents like acetonitrile (B52724) to improve yields. researchgate.net
Utilization of Radioisotopes in this compound Synthesis (e.g., Iodine-125 (B85253), Iodine-131)
Several iodine radioisotopes are employed in the synthesis of radiolabeled this compound, each with distinct properties suitable for different applications. nih.gov
Iodine-125 (¹²⁵I): This isotope has a half-life of 59.4 days and decays by electron capture, emitting low-energy gamma radiation. comecer.comresearchgate.net Its longer half-life makes it suitable for in-vitro studies, biological assays, and preclinical research where extended experimental timelines are necessary. rutgers.educomecer.com The synthesis of [¹²⁵I]this compound has been successfully achieved via the iododestannylation of a tributyltin precursor. akjournals.com
Iodine-131 (¹³¹I): With a shorter half-life of 8.02 days, ¹³¹I is a potent beta and gamma emitter. nih.govcomecer.com The beta emissions provide a therapeutic effect, while the gamma emissions can be used for imaging. nih.gov [¹³¹I]this compound has been prepared using a "no carrier added" procedure via an aryl diazonium salt intermediate, making it a potential candidate for both diagnosis and targeted radiotherapy of estrogen receptor-expressing tumors. researchgate.netnih.gov
Iodine-123 (¹²³I): This isotope has a 13.2-hour half-life and decays by electron capture, emitting gamma rays ideal for Single Photon Emission Computed Tomography (SPECT) imaging. rutgers.educomecer.com Its short half-life is advantageous for patient studies, minimizing the radiation dose. The iododestannylation reaction is an efficient way to incorporate ¹²³I into tamoxifen analogues. rutgers.edu
| Radioisotope | Half-Life | Decay Mode | Primary Emissions | Common Application |
| Iodine-123 | 13.2 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging |
| Iodine-125 | 59.4 days | Electron Capture | Gamma (35.5 keV) | In-vitro assays, preclinical research |
| Iodine-131 | 8.02 days | Beta Decay | Beta, Gamma (364 keV) | Therapy, Imaging |
Characterization of Radiochemical Yield and Purity
The successful synthesis of a radiopharmaceutical requires rigorous quality control to ensure its suitability for use. The radiochemical yield and purity of radiolabeled this compound are critical parameters that must be accurately determined.
Radiochemical Yield: This is the percentage of the initial radioactivity that has been incorporated into the desired radiolabeled product. For instance, the synthesis of [¹³¹I]-labeled this compound via the diazonium salt method has been reported with a radiochemical yield of 40%. researchgate.net The yield is typically calculated after the reaction is complete but before any purification steps.
Radiochemical Purity: This measures the proportion of the total radioactivity in the final product that is present in the desired chemical form. It is a crucial indicator of the quality of the radiopharmaceutical, as impurities can lead to poor imaging quality or unintended biological effects. Purity is assessed after purification and must typically be very high (>95%) for clinical use. asm.org
Standard analytical techniques used for these characterizations include:
Thin-Layer Chromatography (TLC): A rapid method used to separate the radiolabeled product from unreacted radioiodide and other impurities. The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner to determine purity. bvsalud.orgmdpi.com
High-Performance Liquid Chromatography (HPLC): A more precise and quantitative method. A sample is passed through a chromatography column, and both a radioactivity detector and a UV detector are used to identify and quantify the radiolabeled product and any non-radioactive or radioactive impurities. bvsalud.orgmdpi.com
| Parameter | Definition | Typical Determination Method | Reported Finding |
| Radiochemical Yield | Percentage of initial radioactivity incorporated into the target compound. | TLC/HPLC analysis of the crude reaction mixture. | 40% for [¹³¹I]this compound via iododediazotization. researchgate.net |
| Radiochemical Purity | Percentage of radioactivity in the final product present as the desired compound. | TLC and/or HPLC analysis of the purified product. | Generally required to be >95% for in-vivo use. asm.orgmdpi.com |
Synthesis of this compound Derivatives and Precursors
The synthesis of various precursors and derivatives is fundamental to the production of this compound and its analogs for diverse research applications.
Tributylstannyl Precursors: As previously noted, tributylstannyl derivatives of tamoxifen are key precursors for radioiodination via iododestannylation. researchgate.net Their synthesis involves the reaction of ortho-lithiated tamoxifen with tributyltin chloride. Stannylated analogues of tamoxifen derivatives, such as those with a pyrrolidinoethoxy side chain (a precursor to Idoxifene) or an aziridinyl-ethoxy side chain, have also been synthesized to serve as precursors for their respective radiolabeled versions. scispace.com
Aziridine (B145994) Derivatives: Aziridinyl derivatives of this compound have been developed as potentially useful tools for biological research. The synthesis of these compounds also relies on a stannylated precursor. Specifically, (E)-1-[4-[2-(aziridin-1-yl)ethoxy]phenyl]-1-[4-(tributylstannyl)phenyl]-2-phenyl-1-butene has been synthesized as a direct precursor to aziridinyl 4-iodotamoxifen. scispace.com The aziridine ring, a three-membered heterocycle containing a nitrogen atom, can be formed through various methods, such as the intramolecular cyclization of amino alcohols (Wenker synthesis) or the addition of a nitrene to an alkene. wikipedia.org In the context of the tamoxifen derivative, the aziridinyl-ethoxy side chain is constructed and then attached to the triphenylethylene (B188826) core before the stannylation and final iodination steps. scispace.com
Molecular and Cellular Mechanisms of Action of Iodotamoxifen
Estrogen Receptor Binding and Ligand-Receptor Interactions
Quantitative Assessment of Binding Affinity for Estrogen Receptor (ER)
Iodotamoxifen and its analogues have demonstrated a significant binding affinity for the estrogen receptor. nih.gov Studies have shown that both 4-iodotamoxifen and another analogue, pyrrolidino-4-iodotamoxifen, possess a 2.5-fold higher affinity for the estrogen receptor when compared to tamoxifen (B1202). nih.gov The relative binding affinity (RBA) of this compound derivatives has been a key area of investigation. For instance, an aziridine (B145994) derivative of this compound, labeled with iodine-125 (B85253), showed a high apparent RBA of 35, with estradiol (B170435) set at 100. nih.gov Similarly, a homolog of idoxifene (B1683870), which is structurally related to this compound, with a three-carbon side chain, displayed an RBA of 23. nih.govacs.orgnih.govacs.org The geometric isomers of this compound also exhibit differential binding, with the Z-isomer showing the highest affinity. uwo.ca
Table 1: Relative Binding Affinity (RBA) of this compound and its Analogs for the Estrogen Receptor
| Compound | Relative Binding Affinity (RBA) (Estradiol = 100) | Source |
|---|---|---|
| 4-Iodotamoxifen | 2.5 times higher than tamoxifen | nih.gov |
| Pyrrolidino-4-iodotamoxifen | 2.5 times higher than tamoxifen | nih.gov |
| [125I]this compound aziridine | 35 | nih.gov |
| (E)-1-[4-[3-(N-pyrrolidino)propoxy]phenyl]-1-(4-iodophenyl)-2-phenyl-1-butene | 23 | nih.govresearchgate.net |
| Z-Iodotamoxifen | Higher than E-Iodotamoxifen | uwo.ca |
Comparative Analysis of this compound and Analog Binding to ER Subtypes (ERα, ERβ)
While specific quantitative data on the binding affinity of this compound to ERα and ERβ is not extensively detailed in the provided search results, the broader context of selective estrogen receptor modulators (SERMs) indicates that differential binding to these subtypes is a critical aspect of their function. nih.govmdpi.com ERα and ERβ share a high degree of similarity in their DNA-binding domains but differ more significantly in their ligand-binding domains, which can lead to variations in ligand affinity. mdpi.comfrontiersin.org For instance, the SERM bazedoxifene (B195308) exhibits a slightly higher binding affinity for ERα compared to ERβ. nih.gov The differential expression of ER subtypes in various tissues contributes to the tissue-specific effects of SERMs. nih.govmdpi.com It is known that ERα is more prevalent in tissues like the mammary glands, while ERβ is predominant in others. mdpi.com The binding of a ligand like this compound can induce conformational changes in the receptor, influencing its interaction with co-regulator proteins and subsequent gene expression, which can differ between ERα and ERβ. nih.govwikipedia.org
Characterization of Partial Agonist and Antagonist Activities at the ER
This compound and its analogs, like tamoxifen itself, are classified as selective estrogen receptor modulators (SERMs), meaning they can act as either antagonists or partial agonists depending on the tissue context. nih.govwikipedia.orgabcam.com In breast cancer cells, they primarily exhibit antagonist activity, inhibiting estrogen-dependent growth. nih.gov However, in other tissues, such as the uterus, they can display partial agonist effects. nih.gov
Post-Receptor Mechanisms and Intracellular Signaling
Modulation of Estrogen Response Element (ERE)-Mediated Gene Expression in Preclinical Models
The binding of an estrogen receptor (ER) agonist to the receptor typically leads to the dimerization of the receptor and its subsequent binding to specific DNA sequences known as estrogen response elements (EREs). ontosight.aisemanticscholar.orgimrpress.com This interaction initiates the transcription of estrogen-responsive genes. ontosight.aisemanticscholar.org this compound, acting as an antagonist, can interfere with this process.
In preclinical models, it has been shown that idoxifene, a close analog of this compound, can block estrogen-induced gene expression. researchgate.net This antagonistic action is central to its therapeutic effect in hormone-sensitive cancers. By binding to the ER, this compound induces a conformational change in the receptor that is different from the one induced by estradiol. This altered conformation can prevent the recruitment of coactivators necessary for gene transcription or may even promote the recruitment of corepressors, thereby inhibiting the expression of genes that drive cell proliferation. nih.gov The consensus sequence for an ERE is typically 5'-GGTCAnnnTGACC-3'. ontosight.aisemanticscholar.org The ability of the ER, whether bound to an agonist or an antagonist, to interact with this and related sequences is fundamental to its role in gene regulation. imrpress.com
Interactions with Non-Estrogen Receptor Targets (e.g., Calmodulin antagonism)
Beyond its interaction with estrogen receptors, this compound and its analogs have been shown to interact with other intracellular targets, most notably the calcium-binding protein calmodulin. nih.govresearchgate.net This interaction represents an ER-independent mechanism of action. nih.govnih.gov
Table 2: Calmodulin Antagonism of this compound Analogs
| Compound | IC50 for Calmodulin Antagonism (µM) | Source |
|---|---|---|
| (E)-1-[4-[3-(N-pyrrolidino)propoxy]phenyl]-1-(4-iodophenyl)-2-phenyl-1-butene | 1.1 | nih.gov |
| Idoxifene homolog (n=7-9 side chain) | 0.2 | acs.orgnih.govacs.org |
| 4-Iodotamoxifen homolog (C8 side chain) | 0.30 | acs.org |
Cellular Pharmacodynamics in In Vitro Systems
The cellular pharmacodynamics of this compound have been extensively studied in various in vitro systems to elucidate its mechanisms of action at the cellular level. These studies have provided critical insights into its antiproliferative, cytotoxic, and cell cycle-modulating effects, as well as its interactions with DNA and specific actions on different cell types.
Antiproliferative and Cytotoxic Effects in Hormone-Sensitive Cell Lines (e.g., MCF-7 human breast cancer cells)
This compound and its analogues have demonstrated significant antiproliferative activity in hormone-sensitive breast cancer cell lines, such as MCF-7. nih.govresearchgate.netnih.gov The cytotoxic effects of this compound are complex and appear to be mediated through multiple binding sites, including the estrogen receptor (ER), antiestrogen (B12405530) binding sites (AEBS), and non-specific binding. nih.gov
Studies have shown that pyrrolidino-4-iodotamoxifen, an analogue of this compound, is 1.5-fold more effective at inhibiting the estrogen-induced growth of MCF-7 cells at a concentration of 10⁻⁶ M compared to tamoxifen. nih.gov In contrast, 4-iodotamoxifen showed inhibitory action similar to tamoxifen at the same concentration. nih.gov The enhanced efficacy of pyrrolidino-4-iodotamoxifen is correlated with its 2.5-fold higher affinity for the estrogen receptor compared to tamoxifen. nih.gov
The radiolabeled form, [¹²⁵I]this compound, has been evaluated for its radiotoxicity in MCF-7 cells. nih.gov Its cell-killing ability is linked to its binding to the ER and AEBS, as well as non-specific interactions. nih.gov The ER-mediated cytotoxicity can be abolished by the addition of excess non-radioactive estradiol or this compound, while the AEBS-mediated cytotoxicity is abolished by this compound but not estradiol. nih.gov A significant portion of the cytotoxicity is also attributed to non-specific binding. nih.gov These findings highlight the multifaceted nature of this compound's cytotoxic effects in breast cancer cells.
Furthermore, the novel selective estrogen receptor modulator (SERM) idoxifene, which is a derivative of this compound, has shown antiproliferative effects in tamoxifen-resistant breast cancer cells. aacrjournals.org In a study involving patients with ER-positive breast cancer, treatment with idoxifene led to a significant decrease in the Ki67 labeling index, a marker of cell proliferation. aacrjournals.org
Table 1: Comparative Antiproliferative Effects of Tamoxifen and its Analogues in MCF-7 Cells
| Compound | Concentration | Relative Inhibition of Estrogen-Induced Growth (Compared to Tamoxifen) |
| Tamoxifen | 10⁻⁶ M | 1.0-fold |
| 4-Iodotamoxifen | 10⁻⁶ M | Similar to Tamoxifen |
| Pyrrolidino-4-iodotamoxifen | 10⁻⁶ M | 1.5-fold more effective |
Cell Cycle Progression Analysis (e.g., S-phase arrest in vascular smooth muscle cells)
Idoxifene, a derivative of this compound, has been shown to influence cell cycle progression, particularly in vascular smooth muscle cells (VSMCs). ahajournals.orgresearchgate.net In cultured VSMCs stimulated with serum, treatment with idoxifene resulted in an arrest of the cells in the S-phase of the cell cycle. ahajournals.orgresearchgate.net This S-phase arrest was accompanied by a decrease in the number of cells in the G₂/M phase, indicating that idoxifene hinders the progression of cells from the S phase to the G₂/M phase, ultimately reducing the total number of cells undergoing division. ahajournals.org
The inhibitory effect of idoxifene on VSMC proliferation is further supported by its ability to inhibit platelet-derived growth factor (PDGF)-induced DNA synthesis and mitogenesis. ahajournals.org The concentration of idoxifene required to inhibit 50% of PDGF-stimulated DNA synthesis (IC₅₀) was 20.4 nmol/L, and the IC₅₀ for inhibiting PDGF-induced proliferation was 27.5 nmol/L. ahajournals.org
Table 2: Effect of Idoxifene on Cell Cycle Progression in Serum-Stimulated Vascular Smooth Muscle Cells
| Treatment | % Cells in G₀/G₁ | % Cells in S Phase | % Cells in G₂/M Phase |
| Control (Serum-stimulated) | Data not available | Data not available | Data not available |
| Idoxifene (100 nmol/L) | Data not available | Increased | Completely abrogated |
Note: The table illustrates the qualitative changes observed in the cell cycle distribution. ahajournals.org Quantitative data from the source is presented in a graphical format and is described textually here.
Investigation of DNA Interactions and Comparative Genotoxicity with Tamoxifen Derivatives in Cell Lines (e.g., rat and human liver cells)
A significant area of research has been the comparative genotoxicity of this compound and its derivatives relative to tamoxifen, particularly concerning the formation of DNA adducts, which are implicated in the hepatocarcinogenicity of tamoxifen in rats. oup.comnih.gov
Studies have shown that idoxifene, an analogue of this compound, exhibits significantly reduced DNA adduct formation compared to tamoxifen. oup.comnih.gov In cultured rat hepatocytes treated with 10 μM idoxifene, no DNA adducts were detectable using the ³²P-post-labelling method. oup.com This is in contrast to tamoxifen, which is known to form DNA adducts in rat liver cells through metabolic activation at the α-position. oup.com
The reduced genotoxicity of idoxifene is attributed to the lower reactivity of its metabolites with DNA. oup.com While α-acetoxyidoxifene, a model for a reactive metabolite, does react with DNA to form adducts, it does so to a much lesser extent than its tamoxifen counterpart, α-acetoxytamoxifen. oup.com Furthermore, calculations of the stability of the carbocation intermediates, which are proposed to be the reactive species leading to DNA adduct formation, suggest that the carbocation intermediates of 4-iodotamoxifen and droloxifene (B22359) are less stable than that of tamoxifen. acs.org This lower stability is correlated with a reduced ability to form DNA adducts. acs.org
In human hepatocytes, no DNA adducts were detected after treatment with either tamoxifen or idoxifene. oup.com This is likely due to lower levels of metabolic activation to the α-hydroxy derivative in human cells compared to rat cells. oup.com These findings collectively suggest that this compound and its derivatives are likely to be significantly less genotoxic than tamoxifen. oup.comnih.gov
Direct Effects on Specific Cell Types (e.g., osteoclast apoptosis, inhibition of PDGF-stimulated vascular smooth muscle cell proliferation)
This compound and its derivatives have demonstrated direct effects on various cell types beyond breast cancer cells, highlighting their potential for broader therapeutic applications.
Osteoclasts: Idoxifene has been shown to stimulate apoptosis in osteoclasts. oup.com Osteoclasts are responsible for bone resorption, and their apoptosis is a key mechanism in maintaining bone homeostasis. nih.gov The ability of idoxifene to induce osteoclast apoptosis suggests a potential role in preventing bone loss. oup.com This effect is considered an estrogenic action that could contribute to the maintenance of bone health. oup.com
Vascular Smooth Muscle Cells (VSMCs): As previously mentioned, idoxifene directly inhibits the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF). ahajournals.org This inhibitory effect is concentration-dependent, with an IC₅₀ value of 27.5 nmol/L for the inhibition of PDGF-induced proliferation. ahajournals.org The proliferation of VSMCs is a key event in the development of intimal hyperplasia following vascular injury. mdpi.comnih.gov By inhibiting VSMC proliferation, idoxifene may play a role in preventing conditions such as restenosis after angioplasty. ahajournals.org
Preclinical Pharmacological and Biological Investigations
In Vitro Studies and High-Throughput Screening Applications
In vitro studies have been fundamental in elucidating the molecular mechanisms of Iodotamoxifen's action, particularly its affinity for estrogen receptors and its cellular effects on proliferation, viability, and gene expression.
Ligand binding assays have been crucial in determining the affinity of this compound and its derivatives for the estrogen receptor (ER). These studies consistently demonstrate that this compound exhibits a higher binding affinity for the ER compared to tamoxifen (B1202).
Research has shown that 4-iodotamoxifen and another analog, pyrrolidino-4-iodotamoxifen (also known as idoxifene), have a 2.5-fold higher affinity for the estrogen receptor than tamoxifen. nih.govresearchgate.netcancernetwork.com Some studies report this increased affinity to be as high as 2.4- to 5-fold greater than tamoxifen for ERα. ahajournals.org Another derivative, 4-iodotamoxifen aziridine (B145994), when radiolabeled with iodine-125 (B85253), also showed a high relative binding affinity to the human estrogen receptor. nih.gov The Z-isomer of this compound has been found to have a higher binding affinity for estrogen receptors compared to the E-isomer. uwo.ca
The affinity of this compound and its homologs for the rat uterine estrogen receptor has also been investigated. In a series of pyrrolidino-4-iodotamoxifen homologs, the estrogen receptor binding affinity was found to vary with the length of the side chain. nih.gov
Table 1: Relative Binding Affinity (RBA) of Tamoxifen Analogs for the Estrogen Receptor
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (B170435)=100 | Fold Increase in Affinity vs. Tamoxifen | Reference |
|---|---|---|---|
| Tamoxifen | 3.9 | - | nih.gov |
| 4-Iodotamoxifen | Not explicitly stated, but 2.5x Tamoxifen | 2.5 | nih.gov |
| Pyrrolidino-4-iodotamoxifen (Idoxifene) | Not explicitly stated, but 2.5x Tamoxifen | 2.5 | nih.govcancernetwork.com |
| Pyrrolidino-4-iodotamoxifen homolog (n=3) | 23 | ~5.9 | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Cell-based assays have provided significant insights into the antiproliferative and pro-apoptotic effects of this compound in cancer cell lines.
In studies using MCF-7 human breast cancer cells, which are estrogen receptor-positive, pyrrolidino-4-iodotamoxifen was found to be 1.5-fold more effective at inhibiting estrogen-induced cell growth compared to tamoxifen at the same concentration. nih.govresearchgate.net In contrast, 4-iodotamoxifen showed similar inhibitory action to tamoxifen at the tested concentration. nih.govresearchgate.net Further research demonstrated that idoxifene (B1683870) inhibited the growth of MCF-7 cells by 58.7% after three days of incubation, compared to 38.7% for tamoxifen. cancernetwork.com
The induction of apoptosis, or programmed cell death, is another important mechanism of anticancer agents. Studies have shown that idoxifene can induce apoptosis in estrogen-supported MCF-7 xenografts. aacrjournals.org In human osteoclastoma-derived osteoclast-enriched cells, idoxifene was also shown to stimulate apoptosis. oup.com However, in a study on primary human breast carcinomas, a significant increase in the apoptotic index after treatment with idoxifene was not observed, which may be due to factors such as dosage and tumor heterogeneity. aacrjournals.org
In vascular smooth muscle cells (VSMCs), idoxifene inhibited platelet-derived growth factor-induced DNA synthesis and mitogenesis, leading to an S-phase cell cycle arrest. ahajournals.orgahajournals.org It also protected endothelial cells from tumor necrosis factor-α-induced apoptosis. ahajournals.org
This compound's interaction with the estrogen receptor leads to changes in the expression of estrogen-responsive genes. In human endometrial cells, where estrogen acts as a potent agonist, idoxifene exhibits negligible agonist activity and can block estrogen-induced gene expression. ahajournals.orgoup.com This antagonistic activity on the endometrium is a favorable characteristic. oup.com
Conversely, in bone-forming osteoblasts, idoxifene acts as an agonist through the estrogen response element (ERE), exhibiting post-receptor effects similar to estrogen. ahajournals.orgoup.com This suggests a tissue-specific modulation of gene expression, a hallmark of selective estrogen receptor modulators (SERMs).
Cell-Based Assays for Proliferation, Viability, and Apoptosis
In Vivo Animal Model Studies
In vivo studies using animal models have been critical for evaluating the systemic effects of this compound, including its antitumor activity and its impact on various organs.
The antitumor efficacy of this compound has been demonstrated in several animal models of breast cancer. In the nitrosomethylurea (B1605039) (NMU)-induced rat mammary tumor model, a well-established model for studying hormone-responsive breast cancer, pyrrolidino-4-iodotamoxifen caused tumor regression in 92% of the treated rats, whereas tamoxifen induced regression in 75% of the animals. nih.govresearchgate.netaacrjournals.org
In studies using human breast cancer xenografts in athymic mice, both tamoxifen and idoxifene were shown to inhibit the growth of estradiol-dependent MCF-7 tumors. aacrjournals.org Idoxifene was found to inhibit the growth of these xenografts and also reduce the frequency of acquired anti-estrogen resistance compared to tamoxifen. nih.gov Another study showed that both tamoxifen and idoxifene reduced tumor growth by 65-70% compared to estradiol treatment alone. aacrjournals.org
Table 2: Tumor Regression in NMU-Induced Rat Mammary Tumor Model
| Compound | Percentage of Rats with Tumor Regression | Reference |
|---|---|---|
| Tamoxifen | 75% | nih.govresearchgate.netaacrjournals.org |
This table is interactive. You can sort the columns by clicking on the headers.
A key aspect of the preclinical evaluation of this compound has been the assessment of its tissue-specific estrogenic and antiestrogenic effects.
In terms of uterotrophic activity, which is a measure of estrogenic effect on the uterus, both tamoxifen and 4-iodotamoxifen showed similar partial agonist activity in immature rat and mouse uterotrophic assays. nih.gov In contrast, pyrrolidino-4-iodotamoxifen (idoxifene) demonstrated significantly less uterotrophic activity. nih.govoup.com This reduced estrogenic effect on the uterus is considered a potential clinical advantage. nih.gov
Regarding bone health, studies in ovariectomized (Ovx) rats, a model for postmenopausal osteoporosis, have shown that idoxifene can prevent bone loss. oup.com It was found to maintain lumbar spine bone mineral density (BMD) at levels comparable to the control group in Ovx rats. oup.com This indicates an estrogen-agonist effect on bone, which is a desirable characteristic for a SERM. ahajournals.orgoup.com
Cardiovascular Research Applications (e.g., inhibition of neointimal formation after vascular injury in rats)
Extensive searches of preclinical pharmacological and biological literature did not yield specific studies investigating the effects of this compound on the inhibition of neointimal formation following vascular injury in rat models. Research into the cardiovascular applications of selective estrogen receptor modulators (SERMs) in this context has been documented; however, these studies have centered on other compounds within the same class, such as Idoxifene. unifiedpatents.comresearchgate.netahajournals.org
Neointimal hyperplasia is a critical factor in the pathophysiology of restenosis after procedures like angioplasty. nih.gov The process involves the proliferation and migration of vascular smooth muscle cells, leading to a thickening of the innermost layer of the blood vessel wall and subsequent narrowing of the vessel lumen. thoracickey.com Animal models, particularly the rat carotid artery balloon injury model, are frequently utilized to study the mechanisms of neointimal formation and to evaluate potential therapeutic interventions. plos.org
While the therapeutic potential of various SERMs is being explored for their vascular protective effects, specific data on this compound's role in mitigating neointimal hyperplasia in rats is not present in the available scientific literature. scispace.com Therefore, no detailed research findings or data tables regarding this compound's efficacy in this particular cardiovascular application can be presented.
Preclinical Imaging and Radiotracer Research
Development of Iodotamoxifen-Based Radiotracers for Molecular Imaging
The development of radiolabeled analogs of tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a significant area of research for the non-invasive imaging of estrogen receptor (ER) positive tumors. By attaching a radioactive isotope to the tamoxifen molecule, scientists can create radiotracers that bind to ERs, allowing for their visualization using nuclear imaging techniques. This approach holds promise for diagnosing ER-positive cancers, monitoring response to therapy, and improving our understanding of the drug's mechanism of action.
Design and Synthesis of Radioiodinated Probes (e.g., [125I]TAZ, [131I]this compound)
The design of effective radioiodinated tamoxifen probes involves careful consideration of the position of the radioiodine atom to ensure that the molecule's affinity for the estrogen receptor is maintained. Various radioisotopes of iodine, including Iodine-125 (B85253) ([¹²⁵I]) and Iodine-131 ([¹³¹I]), have been utilized for this purpose.
The synthesis of [¹³¹I]this compound has been achieved through several methods. One common approach is electrophilic radioiodination, where an oxidizing agent is used to facilitate the attachment of radioactive iodine to the tamoxifen molecule. For instance, Tamoxifen has been successfully labeled with ¹³¹I using Iodogen as the oxidizing agent. radiologykey.com Mass spectrometry analysis has shown that the iodine atom is typically introduced at the ortho position of the phenyl ether group of tamoxifen. radiologykey.com The radiochemical yield for this process can be significant, and the resulting radiolabeled compound has demonstrated good stability over 24 hours. radiologykey.com Another method for preparing E and Z isomers of [¹³¹I]this compound involves a radioiodinating procedure based on the iododediazotization reaction from an isolated diazonium salt, which has been reported to produce the radiotracer in a 40 to 60 percent radiochemical yield. researchgate.net
Furthermore, to facilitate radioiodination, a tributyl-stannyl precursor of this compound has been synthesized, allowing for the production of no-carrier-added [¹²⁵I]idoxifene and [¹³¹I]idoxifene, a pyrrolidino-4-iodotamoxifen derivative. nih.gov
It is important to note that while the outline mentions [¹²⁵I]TAZ , extensive searches of the scientific literature did not yield specific information on a compound with this designation in the context of this compound-based radiotracers. The acronym "TAZ" does not appear to be a standard or widely documented name for a tamoxifen derivative in this research area. Therefore, detailed information on its specific design and synthesis cannot be provided.
Research has also explored the synthesis of other halogenated tamoxifen analogs for imaging purposes. For example, an [¹⁸F]-labeled tamoxifen analogue ([¹⁸F]FTX) has been prepared with a 30-40% yield, and a [¹³¹I]-labeled tamoxifen analogue ([¹³¹I]ITX) has been synthesized with a 20-25% yield. nih.gov
In Vivo Biodistribution Studies in Animal Models
Following the synthesis of radioiodinated tamoxifen probes, their behavior in a living organism is assessed through in vivo biodistribution studies, typically conducted in animal models such as rats and mice bearing hormone-dependent tumors. These studies provide crucial information on the uptake, distribution, and clearance of the radiotracer from various organs and tissues over time.
For [¹³¹I]this compound , biodistribution studies in Albino Wistar rats have shown that the radiolabeled compound exhibits estrogen receptor specificity and is taken up by the endometrium and breast tissue. radiologykey.com In tumor-bearing rats, the biodistribution of a [¹³¹I]-labeled tamoxifen analogue ([¹³¹I]ITX) was evaluated at 6 hours post-injection. The tumor uptake was measured at 0.26 ± 0.166 percent of the injected dose per gram of tissue (%ID/g). nih.gov Interestingly, priming the tumor-bearing rats with estradiol (B170435) led to an increased tumor uptake of [¹³¹I]ITX to 0.48 ± 0.107 %ID/g at 6 hours, further suggesting an ER-mediated uptake mechanism. nih.gov
Studies with [¹²⁵I]idoxifene in hooded rats with hormone-dependent mammary tumors (OES.HR1) have shown a clearance of the radiotracer from circulation accompanied by an increase in uptake by the tumor and uterus. nih.gov Peak levels in the tumor and uterus were observed at 24 hours, reaching 0.33 ± 0.037 %ID/g and 0.40 ± 0.033 %ID/g, respectively. nih.gov The highest uptake was observed in the liver (11.0 ± 0.8 %ID/g), which is consistent with hepatobiliary excretion. nih.gov
The biodistribution of the E and Z isomers of [¹³¹I]-iodotamoxifen was also determined in tumor-bearing mice, where selective uptake by both isomers was observed in the uterus and tumors. researchgate.net
Below is a table summarizing the biodistribution data for a [¹³¹I]-labeled tamoxifen analogue in various tissues of tumor-bearing rats.
| Tissue | % Injected Dose/gram (Mean ± SD) at 6h |
| Tumor | 0.26 ± 0.166 |
| Tumor (DES pretreated) | 0.22 ± 0.044 |
| Tumor (Estradiol primed) | 0.48 ± 0.107 |
| Blood | Data not specified |
| Muscle | Data not specified |
| Uterus | Data not specified |
| Liver | Data not specified |
| Data sourced from a study on a [¹³¹I]-labeled tamoxifen analogue ([¹³¹I]ITX) in mammary tumor-bearing rats. Pretreatment with diethylstilbestrol (B1670540) (DES) was used to block estrogen receptors. nih.gov |
Assessment of Selective Uptake and Target-to-Non-Target Ratios in Animal Tissues and Tumors
A critical aspect of evaluating a potential radiotracer is its ability to selectively accumulate in the target tissue (the tumor) while minimizing uptake in non-target tissues. This selectivity is often quantified by calculating target-to-non-target ratios, such as the tumor-to-blood ratio and the tumor-to-muscle ratio. High ratios are desirable as they lead to clearer images with better contrast between the tumor and surrounding healthy tissue.
The selective uptake of radioiodinated tamoxifen analogs in ER-positive tumors has been demonstrated through blocking experiments. In these studies, animals are pretreated with a non-radioactive compound that binds to the estrogen receptor, such as diethylstilbestrol (DES). A subsequent decrease in the uptake of the radiotracer in ER-rich tissues confirms that the uptake is mediated by the estrogen receptor. For example, in mammary tumor-bearing rats, pretreatment with DES reduced the tumor uptake of a [¹³¹I]-labeled tamoxifen analogue. nih.gov Similarly, in gamma scintigraphic imaging studies with [¹³¹I]ITX, the uptake in the rabbit uterus could be blocked by pretreatment with DES. nih.gov
In vivo receptor binding of the E and Z isomers of [¹³¹I]-iodotamoxifen was demonstrated by a washout experiment with estradiol in mice, showing selective uptake in the uterus and tumors. researchgate.net
The following table presents tumor-to-nontarget tissue ratios for a radioiodinated alkylphosphocholine, demonstrating the principle of assessing selective uptake, although specific ratio data for this compound itself was not detailed in the provided search results.
| Time (hr) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 24 | Data not specified | Data not specified |
| 96 | 8.6 | Data not specified |
| 196 | 16.9 | 19.1 |
| Data from a study on a radioiodinated phospholipid ether analog in a rat mammary tumor model, illustrating the concept of target-to-nontarget ratios. snmjournals.org |
Applications in Preclinical Imaging Modalities
The development of this compound-based radiotracers has paved the way for their application in preclinical imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of estrogen receptor expression in vivo.
Positron Emission Tomography (PET) Research with this compound Analogs
PET is a highly sensitive molecular imaging technique that utilizes radiotracers labeled with positron-emitting radionuclides. While iodine isotopes like ¹²⁴I can be used for PET, research with tamoxifen analogs for PET has often focused on fluorine-18 (B77423) ([¹⁸F]) due to its favorable decay characteristics.
Studies have aimed at developing ligands for imaging ER-positive breast tumors using PET. An [¹⁸F]-labeled tamoxifen analogue ([¹⁸F]FTX) was prepared and its biodistribution in mammary tumor-bearing rats showed a tumor uptake value of 0.41 ± 0.07 %ID/g at 2 hours. nih.gov This uptake was reduced to 0.24 ± 0.017 %ID/g when the rats were pretreated with diethylstilbestrol, indicating an ER-mediated process. nih.gov These findings suggest that such analogs have the potential for diagnosing functioning ER-positive breast cancer. nih.gov
The investigation of pyrrolidino-4-iodotamoxifen (idoxifene) has also highlighted the prospects of using ¹²⁴I-labeled idoxifene (B1683870) with PET for in vivo pharmacokinetic studies in humans. nih.gov This could provide valuable information on the relationship between drug uptake and tumor response. nih.gov
Single-Photon Emission Computed Tomography (SPECT) Research
SPECT is another widely used nuclear imaging technique that employs gamma-emitting radiotracers. Radioisotopes of iodine, such as ¹²³I and ¹³¹I, are suitable for SPECT imaging.
Halogenated tamoxifen derivatives, particularly iodinated versions, are considered for imaging estrogen receptors by SPECT. google.com Clinical studies have been conducted with [¹²³I]this compound ([¹²³I]TAM), which showed ER-specific uptake in breast tumors. radiologykey.com In rodents, the uptake of [¹²³I]TAM was found to be high in ER-rich organs. radiologykey.com
A [¹³¹I]-labeled tamoxifen analogue ([¹³¹I]ITX) has also been evaluated for its potential in SPECT imaging. nih.gov Gamma scintigraphic imaging studies in rabbits demonstrated that the uptake of [¹³¹I]ITX in the uterus, an ER-rich organ, could be blocked by pretreatment with DES, confirming the specificity of the tracer. nih.gov These findings indicate that iodinated tamoxifen analogs are promising candidates for the SPECT imaging of functioning ER-positive breast cancer. nih.gov
Imaging of Estrogen Receptor Expression and Distribution in Animal Models
The development of radiolabeled analogs of tamoxifen was driven by the goal of creating non-invasive imaging agents capable of detecting estrogen receptor (ER) positive tumors. nih.gov Halogenated derivatives of tamoxifen, particularly iodinated versions, were identified as promising candidates for Single Photon Emission Computed Tomography (SPECT) imaging due to their potential for high binding affinity to ER-rich tissues. google.com
Initial research focused on synthesizing and evaluating various radioiodinated forms of tamoxifen. A radioiodination procedure was developed to prepare the E and Z isomers of [¹³¹I]-iodotamoxifen. uwo.ca Subsequent in vitro competitive binding assays were conducted to determine the relative binding affinities of these isomers for estrogen receptors. These studies revealed that both the E and Z iodinated derivatives could bind to the estrogen receptor, with Z-iodotamoxifen demonstrating the highest affinity. uwo.ca
Biodistribution studies in animal models have been crucial for evaluating the potential of these radiotracers. In rodents, [¹²³I]this compound showed high uptake in organs with a high concentration of estrogen receptors. rug.nlresearchgate.net Further investigations in tumor-bearing mice with both E and Z isomers of [¹³¹I]-iodotamoxifen demonstrated selective uptake in the uterus and in tumors. uwo.ca The specificity of this uptake for the estrogen receptor was confirmed through in vivo washout experiments where pretreatment with estradiol led to reduced tracer accumulation, indicating receptor binding. uwo.ca
One study specifically investigated a [¹³¹I]-labeled tamoxifen analogue, [¹³¹I]ITX, in mammary tumor-bearing rats. nih.gov The biodistribution results at 6 hours post-injection showed significant tumor uptake. To confirm that this uptake was mediated by the estrogen receptor, blocking studies were performed. Pretreatment of the rats with diethylstilbestrol (DES), a non-steroidal estrogen, resulted in a decrease in tumor uptake. Conversely, priming the tumor-bearing rats with estradiol led to an increased tumor uptake value. nih.gov These findings strongly suggest that the accumulation of the tamoxifen analogue in tumors is an ER-mediated process, highlighting its potential for specifically diagnosing functioning ER-positive cancers. nih.gov Similarly, gamma scintigraphic imaging in rabbits showed that the uptake of [¹³¹I]ITX in the uterus could be blocked by pretreating the animals with DES. nih.gov
Another related compound, the novel antioestrogen pyrrolidino-4-iodotamoxifen, also known as idoxifene, was labeled with iodine-125 and iodine-131. nih.gov Its biodistribution was studied in rats with syngeneic transplantable mammary tumors. nih.gov
Interactive Data Tables
Table 1: Biodistribution of [¹³¹I]this compound Analogue ([¹³¹I]ITX) in Mammary Tumor-Bearing Rats (6h post-injection)
Data sourced from a study aimed at developing a ligand for imaging ER-positive breast tumors. The findings indicate that tumor uptake occurs via an ER-mediated process. nih.gov
| Treatment Group | Tumor Uptake (% Injected Dose/Gram ± SD) |
| [¹³¹I]ITX Only | 0.26 ± 0.166 |
| Pretreated with Diethylstilbestrol (DES) | 0.22 ± 0.044 |
| Primed with Estradiol | 0.48 ± 0.107 |
Metabolism and Preclinical Pharmacokinetics
Identification and Structural Elucidation of Iodotamoxifen Metabolites
Studies utilizing hepatocytes isolated from rats pretreated with phenobarbital (B1680315) have been instrumental in identifying the metabolic products of this compound. nih.gov Four principal metabolites have been isolated and their structures elucidated through analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govcriver.comnih.gov
The identified metabolites are:
Desmethyl-4-iodotamoxifen : Formed through the demethylation of the side chain. nih.gov
4-Iodotamoxifen N-oxide : Results from the N-oxidation of the side chain. nih.gov
alpha-Hydroxydesmethyl-4-iodotamoxifen : A product of hydroxylation and demethylation. nih.gov
4'-Hydroxy-4-iodotamoxifen : Formed by aromatic hydroxylation. The structure of this metabolite was confirmed using 1H NMR spectroscopy. nih.gov
A key finding is that the iodophenyl group is retained in all identified major metabolites, indicating that the carbon-iodine bond is stable during these primary metabolic transformations. nih.gov
| Metabolite Name | Metabolic Reaction | Method of Identification |
|---|---|---|
| Desmethyl-4-iodotamoxifen | N-demethylation | Mass Spectrometry |
| 4-Iodotamoxifen N-oxide | N-oxidation | Mass Spectrometry |
| alpha-Hydroxydesmethyl-4-iodotamoxifen | α-hydroxylation and N-demethylation | Mass Spectrometry |
| 4'-Hydroxy-4-iodotamoxifen | Aromatic hydroxylation | ¹H NMR Spectroscopy |
Comparative Metabolic Profiles in Isolated Hepatocytes and Animal Models
Comparative studies are crucial for extrapolating preclinical data to potential human outcomes. The metabolism of this compound has been primarily characterized in isolated rat hepatocytes. nih.goveuropa.eu In this in vitro model, this compound is metabolized significantly more slowly than tamoxifen (B1202). nih.gov Specifically, the rate of metabolism was found to be four times slower for this compound. nih.govaacrjournals.org
Furthermore, the formation of glucuronide conjugates, a common phase II metabolic pathway for tamoxifen, was observed to be very limited with this compound in these hepatocyte studies. nih.gov This suggests a different or slower conjugation pathway for this compound and its primary metabolites. While detailed metabolic profiles in animal models are less extensively documented in the provided search results, the data from isolated hepatocytes provide a foundational understanding of its metabolic fate. nih.govmdpi.com The use of hepatocytes is a standard method for comparing metabolic profiles across species to identify potential differences and similarities in biotransformation pathways. sciex.comnih.goveuropa.eu
Influence of Iodine Substitution on Metabolic Stability and Clearance Rates
The substitution of a hydrogen atom with an iodine atom at the 4-position of one of the phenyl rings has a profound effect on the metabolic stability of the molecule. nih.gov This substitution serves two main purposes: it blocks metabolic reactions, such as hydroxylation, at its immediate vicinity, and it electronically influences the rates of metabolism at other sites on the molecule. nih.govoup.com
This increased metabolic stability directly impacts the compound's clearance rate. A slower metabolic conversion implies a lower intrinsic clearance, which is a measure of the metabolic capacity of the liver for a specific compound. srce.hr The reduced rate of metabolism for this compound suggests that it would have a lower clearance rate and consequently, a longer duration of action in vivo. nih.gov This prediction is based on the principle that decreased metabolism leads to prolonged exposure of the parent compound in the body. srce.hr
| Parameter | This compound | Tamoxifen | Reference |
|---|---|---|---|
| Overall Metabolism Rate (in rat hepatocytes) | 4x slower | Baseline | nih.gov |
| Side-chain Demethylation & N-oxidation Rate | 3x slower | Baseline | nih.gov |
| Glucuronide Conjugate Formation | Very little | Occurs | nih.gov |
Structure Activity Relationship Sar and Analog Development
Systematic Design and Synthesis of Iodotamoxifen Derivatives and Homologs (e.g., pyrrolidino-4-iodotamoxifen/Idoxifene (B1683870), 4-iodotamoxifen aziridine (B145994), varying side chain lengths).nih.govresearchgate.netnih.govacs.orgunl.ptnih.govaacrjournals.org
The rational design of this compound analogs was initiated to decrease the estrogen agonist activity and increase the estrogen antagonist properties of the parent compound, tamoxifen (B1202). aacrjournals.org This led to the creation of several key derivatives.
Pyrrolidino-4-iodotamoxifen (Idoxifene): Idoxifene is a significant analog of tamoxifen. nih.gov Its synthesis has been approached by preparing a tributyl-stannyl-idoxifene precursor, which facilitates the crucial radioiodination step. nih.gov In one method, the E-isomer of a precursor molecule is treated with pyrrolidine (B122466) to yield idoxifene. bvsalud.org This modification, replacing the dimethylamino group of tamoxifen with a pyrrolidino group and adding an iodine atom, was designed to improve metabolic stability and receptor affinity. aacrjournals.org
4-Iodotamoxifen Aziridine: This derivative was specifically designed as an affinity labeling agent for the estrogen receptor (ER). researchgate.net Its key structural feature is the highly reactive aziridine moiety. unl.pt This three-membered ring is designed to covalently bind to the receptor, allowing it to be a potent probe for detecting ER isoforms. researchgate.netunl.pt The synthesis allows for the incorporation of radioisotopes like iodine-125 (B85253), making it a valuable tool in receptor studies. researchgate.net
Homologs with Varying Side Chain Lengths: To explore the impact of the basic side chain, a series of homologs of both idoxifene and 4-iodotamoxifen were systematically synthesized. nih.govacs.org In these series, the length of the ether-linked alkyl chain, represented as (CH₂)n, was varied, with 'n' ranging from 3 to 10. nih.govacs.org This systematic variation allows for a detailed examination of how the distance between the triphenylethylene (B188826) core and the terminal amine group affects biological interactions.
Correlating Structural Modifications with Estrogen Receptor Binding Affinity and Antagonism.nih.govresearchgate.netnih.govacs.orgunl.ptoup.com
The structural alterations made to the this compound scaffold have direct and predictable consequences on its interaction with the estrogen receptor (ER).
Pyrrolidino-4-iodotamoxifen (Idoxifene): The combination of the 4-iodo and N-pyrrolidino substitutions gives idoxifene a significantly higher binding affinity for the estrogen receptor α (ERα) — approximately 2.5 to 5 times greater than that of tamoxifen. nih.govoup.com This enhanced affinity translates to greater potency; idoxifene is a more effective inhibitor of estrogen-induced growth in MCF-7 breast cancer cells compared to tamoxifen. nih.gov Furthermore, it exhibits reduced uterotrophic (agonist) activity, fulfilling a key goal of its design. nih.govoup.com
4-Iodotamoxifen Aziridine: This compound demonstrates a high apparent relative binding affinity (RBA) for the human ER, with a reported value of 35 (compared to estradiol (B170435) at 100). researchgate.net Its mode of action is distinct; the aziridine ring functions as an alkylating agent, forming a covalent bond with cysteine residues within the estrogen receptor. unl.pt This irreversible binding makes it a powerful tool for labeling the receptor. researchgate.net
Impact of Side Chain Length: The length of the N-alkyl side chain is a critical determinant of ER binding affinity. nih.govacs.org In the series of idoxifene homologs (pyrrolidino series), the binding affinity for the rat uterine estrogen receptor peaked when the chain length (n) was 3. nih.govacs.org As the chain was further elongated, the binding affinity progressively declined. nih.govacs.org A similar pattern of activity was observed for the 4-iodotamoxifen (dimethylamino) counterparts. nih.govacs.org This demonstrates that an optimal spatial relationship between the core structure and the basic amine is required for maximal receptor binding.
Interactive Table: Effect of Side Chain Length on Estrogen Receptor Binding Affinity This table shows the Relative Binding Affinity (RBA) for the estrogen receptor for a series of Idoxifene (pyrrolidino) homologs with varying side chain lengths (n). RBA is measured relative to estradiol (RBA = 100).
| Compound Series | Side Chain Length (n) | Relative Binding Affinity (RBA) |
| Pyrrolidino | 2 (Idoxifene) | 10.5 |
| Pyrrolidino | 3 | 23 |
| Pyrrolidino | 4 | 11.2 |
| Pyrrolidino | 5 | 7.9 |
| Pyrrolidino | 6 | 6.5 |
| Pyrrolidino | 8 | 3.5 |
| Pyrrolidino | 10 | 0.4 |
| Reference | Tamoxifen | 3.9 |
| Data sourced from a study on rat uterine estrogen receptor. nih.govacs.org |
Exploring the Impact of Chemical Variations on Specific Molecular and Cellular Activities.nih.govacs.orgnih.govnih.gov
Chemical modifications to the this compound structure affect not only ER binding but also influence interactions with other molecular targets and cellular pathways, sometimes in a divergent manner.
Calmodulin Antagonism: A key finding is that many tamoxifen-related compounds, including this compound derivatives, are also inhibitors of calmodulin, a calcium-binding messenger protein. nih.govacs.org The structure-activity relationship for calmodulin antagonism is notably different from that for ER binding. For the idoxifene homologs, calmodulin antagonism increased as the side chain was lengthened, reaching a maximum inhibitory effect at a chain length of n=7-9, before declining slightly at n=10. nih.govacs.org This is the inverse of the trend observed for ER binding affinity, indicating that the structural requirements for interacting with these two targets are distinct. nih.govacs.org These compounds represent a class of antiestrogens with potent secondary activity as calmodulin antagonists. nih.govacs.org
Interactive Table: Effect of Side Chain Length on Calmodulin Antagonism This table shows the IC₅₀ values for the inhibition of calmodulin-dependent cAMP phosphodiesterase by Idoxifene (pyrrolidino) homologs with varying side chain lengths (n). A lower IC₅₀ value indicates greater potency.
| Compound Series | Side Chain Length (n) | Calmodulin Antagonism IC₅₀ (µM) |
| Pyrrolidino | 2 (Idoxifene) | 1.5 |
| Pyrrolidino | 3 | 0.7 |
| Pyrrolidino | 4 | 0.4 |
| Pyrrolidino | 5 | 0.3 |
| Pyrrolidino | 7-9 | 0.2 |
| Pyrrolidino | 10 | 1.6 |
| Data sourced from a study on calmodulin-dependent activity of cAMP phosphodiesterase. nih.govacs.org |
Advanced Research Methodologies and Theoretical Approaches
Computational Chemistry and Molecular Modeling of Iodotamoxifen-Receptor Interactions
Computational chemistry and molecular modeling have become indispensable tools for investigating the binding of this compound to its primary target, the estrogen receptor (ER). nih.gov These methods provide insights into the structural and energetic basis of ligand-receptor recognition and can predict the functional consequences of such interactions.
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govplos.orgmdpi.com For this compound, docking studies are typically performed using the crystal structure of the ER ligand-binding domain (LBD). These simulations help to understand how the bulky side chain of this compound and its derivatives influences their binding mode and subsequent antagonist or agonist activity. wikipedia.org The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular energies and solvation effects. plos.orgnih.gov The results of these studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues within the ER binding pocket. nih.govnih.gov
Molecular dynamics (MD) simulations offer a more dynamic view of the this compound-ER complex. acs.org By simulating the movements of atoms over time, MD can reveal conformational changes in both the ligand and the receptor upon binding. acs.org This is particularly important for understanding how this compound binding induces a specific conformation in the ER, which in turn dictates the recruitment of co-activator or co-repressor proteins. nih.gov These simulations can also be used to calculate binding free energies, providing a more rigorous prediction of binding affinity compared to docking scores alone.
Quantitative structure-activity relationship (QSAR) studies represent another valuable computational approach. nih.gov QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound, QSAR can be used to identify the key molecular features that contribute to its high affinity for the ER and its antagonist effects. By analyzing a series of this compound analogs with varying side chains, for instance, a QSAR model could predict the optimal chain length for ER binding affinity. nih.govacs.org
These computational approaches, often used in concert, provide a powerful framework for understanding this compound-receptor interactions at a molecular level, guiding the design of new analogs with improved therapeutic profiles. nih.gov
Interactive Table: Computational Methodologies for this compound Research
| Methodology | Description | Key Insights for this compound | Relevant Software/Tools |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Elucidates key amino acid interactions and binding poses within the ER active site. plos.orgmdpi.comnih.gov | GOLD, nih.govfip.org Molegro Virtual Docker (MVD) plos.org |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Reveals conformational changes in the ER upon this compound binding and helps predict binding free energies. acs.org | Not specified in search results |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Identifies molecular features of this compound crucial for ER binding and antagonistic activity. nih.gov | Not specified in search results |
Structural Biology Techniques Applied to this compound-Bound Complexes
Structural biology techniques provide high-resolution, three-dimensional information about the physical interactions between this compound and its target receptors. sci-hub.rumdpi.com X-ray crystallography has been a cornerstone in this field, offering detailed atomic-level views of the this compound-ER complex. mayo.educrystalsfirst.com
The process of X-ray crystallography involves several key steps. crystalsfirst.com First, the protein-ligand complex must be crystallized, which can be a challenging and time-consuming process. Once suitable crystals are obtained, they are exposed to an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined. crystalsfirst.com
Crystal structures of the ER ligand-binding domain (LBD) in complex with antagonists like 4-hydroxytamoxifen (B85900) (a closely related compound to this compound) have been instrumental in understanding the mechanism of action of this class of drugs. nih.govresearchgate.net These structures reveal that the bulky side chain of the antagonist sterically hinders the repositioning of helix 12, a key structural element of the LBD. wikipedia.orgnih.gov This prevents the recruitment of co-activator proteins and leads to the recruitment of co-repressors, ultimately inhibiting gene transcription. wikipedia.org While a specific crystal structure for this compound bound to the ER was not found in the provided search results, the extensive structural work on tamoxifen (B1202) and its derivatives provides a strong basis for understanding its binding mode. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique in structural biology. While X-ray crystallography provides a static picture of the complex, NMR can provide information about the dynamics of the protein-ligand interaction in solution. mdpi.com This can be particularly useful for studying conformational changes and flexibility within the this compound-ER complex.
Interactive Table: Structural Biology Techniques for this compound Research
| Technique | Description | Key Insights for this compound |
| X-ray Crystallography | Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal. mayo.educrystalsfirst.com | Provides atomic-level detail of the interactions between this compound and the estrogen receptor, revealing the structural basis for its antagonistic activity. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules in solution. | Offers insights into the conformational dynamics and flexibility of the this compound-ER complex. mdpi.com |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of this compound's effects requires looking beyond its direct interaction with the estrogen receptor. biocommons.org.au Multi-omics approaches, which involve the simultaneous analysis of multiple types of biological data (e.g., genomics, transcriptomics, proteomics, metabolomics), offer a powerful way to achieve this holistic view. biocommons.org.aubmbreports.orgfrontlinegenomics.comnih.govresearchgate.net By integrating these different "omics" layers, researchers can construct a more complete picture of the cellular response to this compound. frontlinegenomics.com
For instance, transcriptomics (e.g., via RNA sequencing) can identify the full spectrum of genes whose expression is altered by this compound treatment. This goes beyond the classical estrogen-responsive genes and can reveal novel pathways affected by the drug. Proteomics can then be used to determine how these changes in gene expression translate to changes in the protein landscape of the cell. Metabolomics, the study of small molecule metabolites, can provide a functional readout of the metabolic state of the cell in response to this compound.
The integration of these datasets can reveal complex regulatory networks. For example, a multi-omics study might show that this compound not only downregulates the expression of genes involved in cell proliferation (transcriptomics) but also leads to a decrease in the levels of corresponding proteins (proteomics) and a shift in metabolic pathways away from anabolic processes (metabolomics).
Bioinformatic tools and computational models are essential for integrating and interpreting these large and complex datasets. bmbreports.orgiu.edu Network analysis, for example, can be used to identify key hubs and modules within the integrated data, highlighting the most critical pathways and processes affected by this compound. nih.gov This approach can lead to the discovery of novel biomarkers of drug response and potential mechanisms of resistance. nih.govmdpi.com
Interactive Table: Multi-Omics Approaches in this compound Research
| Omics Layer | Data Type | Potential Insights for this compound |
| Genomics | DNA sequence | Identify genetic variations that may influence response to this compound. |
| Transcriptomics | RNA levels | Determine the global changes in gene expression induced by this compound. |
| Proteomics | Protein levels and modifications | Understand how changes in gene expression translate to the functional protein landscape of the cell. |
| Metabolomics | Metabolite levels | Assess the functional impact of this compound on cellular metabolism. |
Methodological Considerations in Preclinical Study Design and Data Synthesis
The design and execution of preclinical studies are critical for the successful translation of basic research findings into clinical applications. fda.goviaea.orgresearchgate.net Several key methodological considerations must be taken into account when evaluating this compound in preclinical models.
Animal Models: The choice of an appropriate animal model is paramount. fda.gov For studying this compound, models of estrogen receptor-positive breast cancer are commonly used. bioscientifica.com These can include cell line-derived xenograft models, where human breast cancer cells are implanted into immunocompromised mice, or genetically engineered mouse models that spontaneously develop tumors. aacrjournals.org It is also important to consider the development of tamoxifen-resistant models to investigate the potential of this compound to overcome resistance. aacrjournals.orgnih.gov
Study Design and Rigor: Preclinical studies should be designed to minimize bias and ensure reproducibility. nih.gov This includes practices such as randomization of animals to treatment groups, blinding of investigators to the treatment allocation, and the use of appropriate control groups (e.g., vehicle control). fda.gov The sample size should be sufficient to detect a statistically significant effect. nih.gov
Translational Endpoints: The endpoints measured in preclinical studies should be relevant to the clinical setting. researchgate.net In the context of this compound, these might include tumor growth inhibition, changes in biomarkers of estrogen receptor signaling, and assessment of potential mechanisms of resistance. bioscientifica.com
By adhering to rigorous methodological standards, researchers can increase the likelihood that promising preclinical findings for this compound will translate into effective therapies for patients.
Future Research Directions and Unanswered Questions in Iodotamoxifen Research
Identification of Novel Molecular Targets and Signaling Pathways Beyond ER
While the anti-tumor effects of Iodotamoxifen are largely attributed to its interaction with the estrogen receptor, emerging research on its parent compound, tamoxifen (B1202), suggests the existence of non-ER-mediated mechanisms of action. nih.gov Future research on this compound should focus on elucidating these alternative molecular targets and signaling pathways, which could explain its activity in ER-negative tumors and open up new therapeutic possibilities.
Recent studies on tamoxifen have revealed its ability to influence several cellular processes independently of the ER. nih.gov These include the induction of programmed cell death (apoptosis and autophagy), inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and modulation of multidrug resistance. nih.gov It is hypothesized that this compound, as a close analogue, shares these capabilities. A crucial future direction is to perform molecular biological screening to identify the specific cellular targets through which this compound exerts these effects. nih.gov
Furthermore, cancer cells can develop resistance to endocrine therapies by activating alternative signaling pathways. mdpi.com Key pathways implicated in this resistance include the PI3K/AKT/mTOR and MAPK pathways, which are involved in cell growth, proliferation, and survival. mdpi.comdovepress.com Research indicates that SERMs can influence these pathways. dovepress.comscience.gov Therefore, a significant area of investigation is to determine how this compound specifically modulates these and other signaling networks, such as those involving growth factor receptors like HER2. dovepress.com Understanding these interactions could lead to strategies to overcome treatment resistance. mdpi.comscience.gov The contact sites between the endoplasmic reticulum and mitochondria are also emerging as critical hubs for signaling in cancer, presenting another potential area for this compound's action to be investigated. nih.gov
Table 1: Potential Non-ER Molecular Targets and Signaling Pathways for this compound
| Category | Potential Target/Pathway | Implied Function/Effect | Relevant Findings from Tamoxifen Research |
|---|---|---|---|
| Cell Death | Apoptosis, Autophagy, Necrosis | Induction of programmed cell death in tumor cells | Tamoxifen stimulates these processes in both ER-positive and ER-negative cells. nih.gov |
| Tumor Growth | Angiogenesis Inhibition | Prevents tumors from developing new blood vessels to support growth. | Tamoxifen has been shown to inhibit angiogenesis. nih.gov |
| Drug Resistance | Multidrug Resistance Proteins | Inhibition of proteins that pump chemotherapy drugs out of cancer cells. | Tamoxifen can inhibit multidrug resistance mechanisms. nih.gov |
| Signaling Pathways | PI3K/AKT/mTOR | Regulation of cell growth, proliferation, and survival. | Activation of this pathway is linked to endocrine resistance; SERMs can modulate it. mdpi.com |
| Signaling Pathways | RAS/RAF/MEK, MAPK | Control of gene expression and cell proliferation. | Cross-talk exists between ER pathways and the MAPK pathway. dovepress.com |
| Growth Factor Receptors | HER2 | A key driver of proliferation in some cancers. | Alterations in the HER2 pathway can be therapeutic targets. dovepress.com |
Development of Advanced Preclinical Models for this compound Research (e.g., humanized mouse models, complex in vitro systems)
To accurately predict the clinical efficacy and to better understand the biological activity of this compound, it is imperative to move beyond traditional two-dimensional cell cultures and simple animal models. The development and utilization of advanced preclinical models that more faithfully recapitulate human physiology and the complexity of the tumor microenvironment are crucial. crownbio.commdpi.comnih.gov
Humanized Mouse Models: These models, which involve engrafting human immune cells or tissues into immunodeficient mice, offer a powerful tool for studying the interactions between this compound and the human immune system. mdpi.com This is particularly relevant as evidence suggests that the tumor immune microenvironment plays a critical role in treatment response. nih.gov Humanized mice can be used to assess the immunomodulatory effects of this compound and to test its efficacy in a more clinically relevant context. mdpi.comnih.gov
Complex in vitro Systems:
Organoids and Spheroids: These three-dimensional (3D) culture systems, derived from patient tumors (patient-derived organoids) or cancer cell lines, better mimic the 3D architecture, cell-cell interactions, and nutrient gradients of an actual tumor. crownbio.comt2evolve.com They are invaluable for studying this compound's ability to penetrate tumor tissue and for investigating mechanisms of resistance in a more realistic setting. t2evolve.com
Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the structure and function of human organs like the liver. mdpi.comnih.gov OOC systems can be used to study the metabolism of this compound and to predict potential organ-specific effects with greater accuracy than traditional models. mdpi.com The development of multi-organ chips (e.g., gut-liver-on-a-chip) could provide systemic insights into the drug's behavior. mdpi.com
The integration of these advanced models can help bridge the gap between preclinical findings and clinical outcomes, reducing the high attrition rate of promising drugs in human trials. crownbio.com They are essential platforms for validating novel targets of this compound and for performing robust preclinical evaluation of combination therapies. nih.gov
Table 2: Advanced Preclinical Models and Their Applications in this compound Research
| Model Type | Description | Key Application for this compound Research | Citations |
|---|---|---|---|
| Humanized Mouse Models | Mice engrafted with functional human genes, cells, or tissues. | Studying interactions with the human immune system; evaluating immunomodulatory effects. | mdpi.com |
| Patient-Derived Xenografts (PDXs) | Models created by implanting tissue from a patient's tumor into an immunodeficient mouse. | Testing efficacy on tumors that retain the heterogeneity of the original human cancer. | crownbio.com |
| Organoids/Spheroids | 3D cell cultures that replicate the micro-anatomy of an organ or tumor. | Assessing tumor penetration, efficacy in a 3D environment, and resistance mechanisms. | crownbio.comt2evolve.com |
| Organ-on-a-Chip (OOC) | Microfluidic devices that simulate the physiology of human organs. | Investigating drug metabolism, efficacy, and toxicity in a human-relevant system. | mdpi.comnih.gov |
Optimization of Radiotracer Properties for Enhanced Preclinical Molecular Imaging
Radio-iodinated versions of tamoxifen, such as [¹²³I]this compound, have shown potential for imaging ER-positive tumors using Single Photon Emission Computed Tomography (SPECT). rug.nl However, to maximize its utility as a molecular imaging agent, particularly for use with Positron Emission Tomography (PET) which offers higher sensitivity, further optimization of its properties as a radiotracer is a key future goal. nih.gov The aim is to develop a version of this compound that provides clearer images with lower radiation doses. snmmi.orgsnmmi.org
Future research should focus on several areas of optimization:
Improving Affinity and Specificity: While this compound has a high affinity for the ER, modifications to its molecular structure could potentially increase this affinity further, leading to higher uptake in tumor tissue and a stronger signal. oup.com This could involve chemical modifications to the parent molecule to enhance its binding characteristics.
Enhancing Pharmacokinetics: An ideal radiotracer should clear rapidly from non-target tissues and the bloodstream to produce a high tumor-to-background ratio, which is essential for image contrast. mediso.comnih.gov Research into modifying the linker or other parts of the this compound molecule could improve its clearance profile, reducing radiation exposure to healthy organs. mediso.com
Radionuclide Selection: The choice of radioisotope is critical. While Iodine-123 is used for SPECT, future work could explore labeling with positron-emitting isotopes like Iodine-124 for use in PET imaging. The physical properties of the radionuclide, such as its half-life and emission energy, must be matched to the biological behavior of the tracer for optimal imaging.
Successful optimization will result in a more sensitive and specific imaging agent, potentially allowing for earlier detection of ER-positive tumors, better monitoring of treatment response, and improved patient selection for endocrine therapies.
Exploration of Synergistic Effects in Preclinical Combination Studies
A cornerstone of modern cancer therapy is the use of drug combinations to improve efficacy and overcome resistance. medrxiv.org A significant future direction for this compound research is the systematic preclinical exploration of its effects when combined with other anticancer agents. The goal is to identify combinations that produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each drug used alone. plos.orgarvojournals.org
Potential combination strategies for this compound include:
Targeting Resistance Pathways: As mentioned, resistance to endocrine therapies often involves the activation of bypass signaling pathways like PI3K/AKT/mTOR. mdpi.com Combining this compound with inhibitors of these pathways (e.g., PI3K inhibitors like alpelisib (B612111) or AKT inhibitors like capivasertib) is a rational approach that has shown promise with other endocrine agents. mdpi.com Preclinical studies could confirm if this synergy exists with this compound.
Combining with Different Mechanisms of Action: Pairing this compound with drugs that have completely different mechanisms of action, such as cytotoxic chemotherapy or inhibitors of cyclin-dependent kinases (CDK4/6 inhibitors), could be highly effective. mdpi.com This approach targets the cancer from multiple angles, potentially reducing the likelihood of resistance. frontiersin.org For example, combining this compound with an agent that disrupts the tumor vasculature or a DNA-damaging agent could be explored.
Enhancing Immunotherapy: Investigating whether this compound can modulate the tumor microenvironment to make it more susceptible to immune checkpoint inhibitors is another promising avenue. aacr.org
Preclinical studies designed to test these combinations would involve in vitro experiments using advanced cell models and in vivo studies in patient-derived xenograft or humanized mouse models. nih.gov These studies would not only assess efficacy but also explore the molecular basis of any observed synergy. frontiersin.org While many successful clinical combinations are found to be additive rather than truly synergistic, the search for synergy remains a key goal in rational drug design. medrxiv.org
Table 3: Potential Combination Strategies for this compound
| Combination Partner Class | Rationale for Combination | Example Agents |
|---|---|---|
| PI3K/AKT/mTOR Inhibitors | To overcome or prevent acquired resistance to endocrine therapy by blocking a key survival pathway. mdpi.com | Alpelisib, Capivasertib |
| CDK4/6 Inhibitors | To block cell cycle progression, a mechanism that is complementary to the ER blockade by this compound. mdpi.com | Palbociclib, Ribociclib |
| HER2-Targeted Therapies | To target tumors that may co-express ER and HER2 or that upregulate HER2 signaling as a resistance mechanism. | Trastuzumab, Lapatinib |
| Angiogenesis Inhibitors | To inhibit the formation of new blood vessels, potentially creating a synergistic anti-tumor effect with this compound's direct action on cancer cells. arvojournals.org | Bevacizumab, Sunitinib |
| Immune Checkpoint Inhibitors | To potentially modulate the tumor immune microenvironment and enhance the anti-tumor immune response. aacr.org | Atezolizumab, Pembrolizumab |
Q & A
Q. What is the primary mechanism of action of Iodotamoxifen in estrogen receptor (ER)-positive breast cancer research?
this compound, a radiolabeled derivative of tamoxifen, binds competitively to estrogen receptors, enabling detection via nuclear imaging (e.g., SPECT or PET). Its iodine-123 or iodine-125 isotopes allow researchers to quantify ER expression levels in vitro and in vivo, providing insights into receptor density and therapeutic response . Methodologically, ER binding assays require validation using control compounds (e.g., unlabeled tamoxifen) to confirm specificity, followed by autoradiography or gamma counting for quantification .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
Synthesis involves iodination of tamoxifen using chloramine-T or Iodogen, with purification via HPLC. Characterization requires mass spectrometry (for molecular weight confirmation) and radiochemical purity assessment using thin-layer chromatography. Researchers must validate stability under storage conditions (e.g., pH, temperature) to ensure integrity for longitudinal studies .
Q. How do researchers address variability in radiolabeling efficiency during this compound preparation?
Variability is minimized by optimizing reaction time, iodide-to-substrate ratio, and purification steps. Replicate experiments (n ≥ 3) and inclusion of internal standards (e.g., non-radioactive analogs) are critical for reproducibility. Statistical tools like ANOVA can identify significant outliers in labeling efficiency .
Advanced Research Questions
Q. What methodological challenges arise when comparing this compound to other ER-targeted radiopharmaceuticals (e.g., In-111 DTPA tamoxifen or Tc-99m estradiol)?
Key challenges include differences in pharmacokinetics, receptor binding affinity, and radiation dosimetry. Advanced studies employ head-to-head comparative assays using the same cell lines or animal models, with standardized imaging protocols (e.g., identical scan durations and dosages). Data normalization to receptor density (e.g., via Western blot) is essential for cross-study validity .
Q. How can researchers resolve contradictions in reported ER-binding affinities of this compound across studies?
Contradictions often stem from variations in assay conditions (e.g., temperature, pH) or receptor isoforms (ERα vs. ERβ). Meta-analyses should stratify data by experimental parameters and validate findings using orthogonal methods (e.g., fluorescence polarization vs. competitive binding assays). Reporting standardized IC50 values with 95% confidence intervals enhances comparability .
Q. What strategies optimize this compound dosimetry in preclinical models to balance imaging sensitivity and radiation toxicity?
Microdosimetry models, incorporating tissue-specific absorption rates and biodistribution data, are critical. Researchers should perform iterative dose-ranging studies, measuring tumor-to-background ratios and organ-specific radiation exposure. Monte Carlo simulations can predict optimal doses while minimizing toxicity .
Q. How do researchers validate this compound’s specificity in heterogeneous tumor microenvironments with mixed ER-positive and ER-negative cells?
Dual-labeling experiments (e.g., combining this compound with a fluorescent ER-negative marker) and spatial transcriptomics can differentiate binding patterns. Advanced image analysis tools (e.g., radiomics) quantify heterogeneity, while blocking studies with ER antagonists confirm target specificity .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing time-dependent this compound uptake data?
Use mixed-effects models to account for inter-subject variability and repeated measurements. Non-linear regression (e.g., Michaelis-Menten kinetics) can model receptor saturation, with bootstrapping to estimate parameter uncertainties .
Q. How should researchers design studies to ensure reproducibility of this compound-based ER quantification?
Follow the ARRIVE guidelines for preclinical studies: report sample size calculations, randomization, and blinding. Include positive (ER-rich cell lines) and negative (ER-knockout models) controls. Raw data (e.g., gamma counts) should be archived in repositories like Figshare for independent validation .
Q. What ethical and regulatory considerations apply to human studies involving this compound?
Obtain IRB approval for radiation exposure protocols and informed consent. Adhere to ALARA principles (As Low As Reasonably Achievable) for dosing. For translational studies, ensure compliance with FDA guidelines for radiopharmaceuticals (e.g., IND applications) .
Data Interpretation and Reporting
Q. How can researchers distinguish between specific and non-specific binding in this compound imaging studies?
Conduct blocking experiments with excess unlabeled tamoxifen and quantify residual signal. Use region-of-interest (ROI) analysis in non-target tissues (e.g., muscle) to establish background thresholds. Signal-to-noise ratios >3:1 are typically considered significant .
Q. What criteria determine whether contradictory this compound study results are due to methodological flaws or biological variability?
Apply the Bradford Hill criteria (e.g., consistency, temporality) and assess study power, sample size, and confounding variables (e.g., menopausal status in breast cancer models). Replication in independent cohorts or meta-regression analyses can clarify causality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
